2-Methyl-1-(2-methylphenyl)propan-1-ol
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Overview
Description
2-Methyl-1-(2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O. It is a secondary alcohol characterized by a phenyl group substituted with a methyl group at the ortho position and a propanol chain with a methyl group at the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-(2-methylphenyl)propan-1-ol can be synthesized through several methods. One common method involves the Grignard reaction, where benzylmagnesium chloride reacts with acetone to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Grignard reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2-Methyl-1-(2-methylphenyl)propan-1-one.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products
Oxidation: 2-Methyl-1-(2-methylphenyl)propan-1-one.
Reduction: The corresponding hydrocarbon.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Methyl-1-(2-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-1-(2-methylphenyl)propan-1-ol is unique due to the presence of both a methyl-substituted phenyl group and a secondary alcohol functional group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
2-methyl-1-(2-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSKCRIMSDMNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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